molecular formula C16H14FN3O4S B5208924 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide

N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide

Cat. No. B5208924
M. Wt: 363.4 g/mol
InChI Key: QPUCXYWYUXFJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, commonly known as FNPA, is a synthetic compound used in scientific research. It is a member of the acetamide family of compounds and is primarily used in the study of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of FNPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
FNPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, FNPA has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using FNPA in laboratory experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation of using FNPA is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are a number of potential future directions for research involving FNPA. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, FNPA may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine its effectiveness in these conditions. Finally, FNPA may have potential as an antioxidant and may be useful in the treatment of oxidative stress-related diseases. Further studies are needed to determine its effectiveness in these conditions.

Synthesis Methods

FNPA is synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methylphenoxyacetyl chloride to form the final product, FNPA.

Scientific Research Applications

FNPA is primarily used in scientific research to study the biochemical and physiological effects of the compound. It has been shown to have potential as a treatment for cancer, as it inhibits the growth of cancer cells in vitro. Additionally, FNPA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S/c1-10-2-5-12(6-3-10)24-9-15(21)19-16(25)18-11-4-7-13(17)14(8-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUCXYWYUXFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide

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